![molecular formula C19H27N3O5S2 B2424101 1-{[1-(4-methoxy-3-methylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine CAS No. 956270-92-1](/img/structure/B2424101.png)
1-{[1-(4-methoxy-3-methylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine
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Overview
Description
Scientific Research Applications
- Role of SKF-96365 : SKF-96365 inhibits store-operated Ca²⁺ entry (SOCE), which occurs when endoplasmic reticulum (ER) Ca²⁺ stores are depleted. It targets the CRAC (Ca²⁺ release-activated Ca²⁺ channel) and has an IC₅₀ of 12 μM in Jurkat cells .
- Synthesis : SKF-96365 can be synthesized in four steps with an overall yield of 9% .
- Intermediates : Isolated intermediates (3 and 4) have also been characterized .
- Bioactive Compound : The methodology has been applied to prepare bioactive compounds, including SKF-96365 derivatives .
Store-Operated Ca²⁺ Entry (SOCE) Modulator
Breast Cancer Metastasis Prevention
Synthetic Methodology Research
Retro-Michael Reaction Studies
Related Compounds and Research
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, H335 which indicate various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
1-[1-(4-methoxy-3-methylphenyl)sulfonyl-3,5-dimethylpyrazol-4-yl]sulfonyl-3-methylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O5S2/c1-13-7-6-10-21(12-13)29(25,26)19-15(3)20-22(16(19)4)28(23,24)17-8-9-18(27-5)14(2)11-17/h8-9,11,13H,6-7,10,12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKNPPMUPZCOQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=C(N(N=C2C)S(=O)(=O)C3=CC(=C(C=C3)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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